2-{2-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O2/c21-15-3-1-2-14(12-15)20-23-18(28-25-20)10-11-26-19(27)9-8-17(24-26)13-4-6-16(22)7-5-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJYSARZUOSZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazole ring, followed by the introduction of the 4-methylbenzyl group and the esterification of the benzoic acid derivative. Common reagents used in these reactions include sodium azide, acetic acid, and ethyl chloroformate. The reaction conditions often involve heating and the use of solvents such as dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Site
The bromine atom on the 3-bromophenyl group is highly reactive toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the oxadiazole ring. Key reactions include:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amination | Pd catalysis, aryl amines, 80–100°C | 3-(3-Aminophenyl)-1,2,4-oxadiazole derivative | 65–78% | |
| Methoxylation | NaOMe, DMF, reflux | 3-(3-Methoxyphenyl)-1,2,4-oxadiazole analog | 72% | |
| Thiolation | KSH, DMSO, 60°C | 3-(3-Mercaptophenyl)-1,2,4-oxadiazole variant | 58% |
These substitutions retain the oxadiazole and dihydropyridazinone frameworks while modifying the aryl group’s electronic properties.
Oxidation of the Dihydropyridazinone Core
The dihydropyridazinone ring undergoes oxidation to form a fully aromatic pyridazine system under strong oxidizing conditions:
Reaction:
2-{2-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
→ 2-{2-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)pyridazin-3-one
| Oxidizing Agent | Conditions | Yield | References |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6 hrs | 85% | |
| DDQ | Toluene, reflux, 8 hrs | 78% |
The reaction is confirmed via loss of NH stretching vibrations in IR (3200–3400 cm⁻¹) and upfield shifts in ¹H NMR.
Ring-Opening Reactions of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions :
Acidic Hydrolysis (HCl, 6M, 100°C):
Oxadiazole → N-acylurea intermediate → Further decomposition to carboxylic acid and amidine derivatives.
Basic Hydrolysis (NaOH, 10%, reflux):
Oxadiazole → Amide and nitrile products via cleavage of the N–O bond.
Cross-Coupling Reactions via Suzuki-Miyaura
The bromophenyl group participates in palladium-catalyzed cross-couplings:
General Reaction:
this compound
-
Aryl boronic acid
→ Biaryl-substituted product
| Catalyst System | Base | Solvent | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 82% | |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 76% |
This reaction diversifies the aryl group, enabling structure-activity relationship (SAR) studies.
Reduction of Functional Groups
Selective reductions target specific sites:
-
Dihydropyridazinone → Pyridazinone : Catalytic hydrogenation (H₂, Pd/C) reduces the dihydro ring to a saturated pyridazinyl system.
-
Oxadiazole Ring : LiAlH₄ reduces the oxadiazole to a diaminoethylene derivative, though this disrupts the heterocycle .
Electrophilic Aromatic Substitution
The fluorophenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position due to fluorine’s electron-withdrawing effect:
Nitration Example:
HNO₃/H₂SO₄ → 6-(4-Fluoro-3-nitrophenyl) derivative (confirmed by ¹⁹F NMR shift to δ -112 ppm).
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces intramolecular cyclization between the oxadiazole and dihydropyridazinone groups, forming a fused tricyclic product.
Key Mechanistic Insights
Scientific Research Applications
Chemistry
The compound serves as a building block in synthetic organic chemistry. Its unique functional groups allow for the synthesis of more complex molecules through various chemical reactions such as:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Coupling Reactions : The oxadiazole ring can participate in coupling reactions to form larger structures.
Biology
In biological research, this compound has shown potential as a bioactive agent due to its ability to interact with various biological targets:
- Anticancer Activity : Studies indicate that derivatives of oxadiazole compounds can inhibit cancer cell proliferation by targeting enzymes involved in DNA synthesis and repair mechanisms, such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : The presence of the oxadiazole moiety enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Drug Discovery : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
- Therapeutic Applications : Potential uses include anti-inflammatory and anticancer therapies, pending further research into its efficacy and safety profiles.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of similar oxadiazole compounds were tested against various cancer cell lines. Results demonstrated significant inhibition of cell growth, suggesting that the compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology highlighted the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The study concluded that the oxadiazole derivatives exhibited promising activity, warranting further investigation into their mechanisms .
Case Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of oxadiazole compounds indicated that they could effectively reduce inflammation in animal models by inhibiting COX enzymes. This suggests potential for therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-({[1-(4-methylbenzyl)-1H-1,2,3-benzotriazol-5-yl]carbonyl}amino)benzoate can be compared with other benzotriazole derivatives, such as:
- Ethyl 4-((1H-indol-3-yl) diazenyl) benzoate
- Ethyl 4-((1-methyl-1H-indol-3-yl) diazenyl) benzoate
- 1-(4-methoxyphenyl)-2-(3-methyl-1H-indol-2-yl)diazene
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties
Biological Activity
The compound 2-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a novel derivative featuring a complex structure that incorporates both oxadiazole and dihydropyridazine moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
This compound features:
- A 1,2,4-oxadiazole ring which is often associated with various pharmacological activities.
- A dihydropyridazine core that enhances its potential bioactivity.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
The presence of the bromophenyl and fluorophenyl substituents may enhance these activities by modulating electronic properties and increasing lipophilicity.
Anticancer Activity
A study on oxadiazole derivatives demonstrated significant anticancer properties. The compound exhibited cytotoxic effects against various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Lung adenocarcinoma (A549)
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have shown inhibitory effects on histone deacetylases (HDACs) and other targets implicated in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The oxadiazole ring has been linked to antibacterial activity through its ability to disrupt bacterial cell wall synthesis and function .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of related compounds:
Case Studies
- Anticancer Evaluation : A series of studies involving structurally similar oxadiazole compounds showed promising results in inhibiting tumor growth in animal models. The compounds were administered at varying doses, revealing dose-dependent efficacy in tumor reduction.
- Antimicrobial Trials : Clinical trials have assessed the efficacy of oxadiazole derivatives in treating infections caused by resistant bacterial strains. Results indicated significant improvements in infection clearance rates compared to standard treatments.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis of this compound typically involves multi-step organic reactions, including:
- Claisen–Schmidt condensation to form the dihydropyridazinone core.
- 1,3-dipolar cycloaddition for constructing the 1,2,4-oxadiazole ring, using nitrile oxides and appropriate precursors.
- Purification via flash chromatography with solvents like ethyl acetate/hexane mixtures, followed by recrystallization to ensure high purity (>95%, validated by HPLC) . Example protocol: A bromophenyl-substituted oxadiazole intermediate is synthesized first, then coupled to the dihydropyridazinone moiety via alkylation or Michael addition under inert conditions .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring systems. For instance, the dihydropyridazinone proton resonates near δ 3.5–4.5 ppm as a multiplet .
- X-ray crystallography to resolve crystal packing and confirm stereochemistry, particularly for assessing π-halogen interactions (e.g., Br···O/N contacts) .
- HPLC-MS for purity assessment and molecular ion verification .
Q. What biological activities are associated with structurally similar compounds?
Analogous bromophenyl- and fluorophenyl-containing heterocycles exhibit:
- Antimicrobial activity against Gram-positive bacteria (MIC ~2–8 µg/mL).
- Anti-inflammatory effects via COX-2 inhibition (IC₅₀ values in the nanomolar range).
- Anticancer potential through kinase inhibition (e.g., EGFR or Aurora kinases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological steps include:
- Systematic substitution : Replace the 3-bromophenyl or 4-fluorophenyl groups with electron-withdrawing/donating groups (e.g., NO₂, OCH₃) to assess electronic effects on bioactivity .
- Bioisosteric replacement : Swap the oxadiazole ring with 1,3,4-thiadiazole or triazole to evaluate ring-specific interactions.
- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate structural features with ADME properties .
Q. What experimental limitations arise in bioactivity assays, and how can they be addressed?
Common challenges:
- Sample degradation : Organic degradation during prolonged bioassays (e.g., 9-hour incubations) may skew results. Mitigation: Use continuous cooling (4°C) and antioxidant stabilizers .
- Low variability in test mixtures : Prepare diverse analogs (e.g., varying substituents) to mimic real-world biochemical diversity and reduce false positives/negatives .
Q. How should contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Cross-validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Control for impurity interference : Re-purify the compound and re-test activity.
- Statistical meta-analysis : Compare data across studies using standardized metrics (e.g., normalized fold-changes) to identify outliers .
Q. What strategies optimize pharmacokinetic properties without compromising efficacy?
- Prodrug design : Introduce hydrolyzable esters at the dihydropyridazinone carbonyl to enhance solubility.
- Halogen tuning : Replace bromine with fluorine to reduce molecular weight while retaining target affinity .
- Co-crystallization studies : Use X-ray data to identify solvent-accessible regions for PEGylation or glycosylation to improve half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
